GSK126
Overview
Description
GSK126 is a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a crucial role in gene expression regulation through chromatin remodeling. EZH2 is a component of the polycomb repressive complex 2 (PRC2), which trimethylates lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression. Overexpression of EZH2 is associated with various cancers, making it a significant target for cancer therapy .
Scientific Research Applications
GSK126 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of EZH2 in cancer progression and to develop targeted cancer therapies.
Epigenetics: this compound is used to investigate the role of histone methylation in gene expression and chromatin remodeling.
Stem Cell Research: this compound is used to study the role of EZH2 in stem cell differentiation and development.
Drug Development: This compound serves as a lead compound for developing new EZH2 inhibitors with improved efficacy and selectivity.
Mechanism of Action
Target of Action
GSK126 primarily targets the Enhancer of zeste homolog 2 (EZH2) . EZH2 is the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2) that can alter downstream target genes expression by trimethylation of Lys-27 in histone 3 (H3K27me3) . EZH2 plays a crucial role in cell proliferation, apoptosis, and senescence .
Mode of Action
This compound is a specific inhibitor of EZH2 . It decreases global H3K27me3 levels and reactivates silenced PRC2 target genes . This compound competes with SAM to bind EZH2 and inhibit enzyme activity . It also inhibits the proliferation of EZH2 mutant DLBCL cell lines and corresponding xenografts in mice .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses cardiac fibrosis by regulating the EZH2-PAX6-CXCL10 pathway . It also promotes adventitious root induction in Larix kaempferi by reducing H3K27me3 levels and enhancing the expression of BABY BOOM2 . Moreover, this compound can suppress tumor growth independently of histone methyltransferase activity in ovarian cancer by upregulating IDH2 to potentiate metabolic rewiring by enhancing tricarboxylic acid cycle (TCA cycle) activity .
Biochemical Analysis
Biochemical Properties
GSK126 competes with S-adenosyl methionine (SAM) to bind EZH2 and inhibit enzyme activity . It exhibits high selectivity for EZH2 compared with over 20 other methyltransferases . The molecular docking results between EZH2 and this compound revealed a strong binding interaction .
Cellular Effects
This compound has been shown to suppress cell migration and angiogenesis in solid tumor cell lines through down-regulation of VEGF-A expression . It also inhibits B-cell lymphoma cell proliferation in vitro . In gastric and lung cancer cell lines, this compound inhibited cell migration in a dose-dependent manner .
Molecular Mechanism
This compound works by inhibiting the activity of EZH2, a key epigenetic regulator of gene expression . EZH2 is a histone methyltransferase that catalyzes histone 3 tri-methylation at lysine 27 (H3K27me3), resulting in gene silencing . By inhibiting EZH2, this compound effectively reduces H3K27me3 levels and reactivates silenced genes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to expedite the developmental process and enhance the rooting rate in Larix kaempferi . Morphologically clear primordia appeared between 20 and 25 days after cutting, which was 7–10 days earlier than in the control group .
Dosage Effects in Animal Models
In animal models, this compound has been shown to promote seizure susceptibility . Mice pretreated with this compound and injected with the same concentration of pentamethazol (PTZ) experienced marked convulsions . In another study, this compound at 200 mg/kg significantly inhibited cancer cell migration .
Metabolic Pathways
This compound is involved in the regulation of the tricarboxylic acid (TCA) cycle . It has been shown to transcriptionally upregulate IDH2, thereby enhancing TCA cycle activity .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with EZH2 to inhibit its activity .
Preparation Methods
GSK126 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common synthetic route involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 4-chlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 4-(4-methylpiperazin-1-yl)aniline and 4-chlorobenzyl chloride under specific conditions to yield this compound . Industrial production methods typically involve optimizing these reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
GSK126 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Comparison with Similar Compounds
GSK126 is compared with other EZH2 inhibitors, such as EPZ-6438 and tazemetostat. While all these compounds target EZH2, this compound is highly selective for EZH2 over other methyltransferases, with a potency that is 1000-fold greater than for other methyltransferases . This high selectivity makes this compound a valuable tool for studying EZH2-specific pathways and developing targeted therapies. Other similar compounds include:
EPZ-6438: Another potent EZH2 inhibitor with clinical applications in cancer therapy.
Tazemetostat: An EZH2 inhibitor approved for the treatment of certain types of lymphoma.
This compound’s unique selectivity and potency make it a valuable compound for both research and therapeutic applications.
Properties
IUPAC Name |
1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSFKBQGSFSOSM-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025739 | |
Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346574-57-9 | |
Record name | N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346574-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-2816126 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346574579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK-2816126 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4OGW9QZ97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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